molecular formula C8H14N2O5 B1408340 1-(Oxetan-3-yl)azetidin-3-amine oxalate CAS No. 1630907-32-2

1-(Oxetan-3-yl)azetidin-3-amine oxalate

Cat. No.: B1408340
CAS No.: 1630907-32-2
M. Wt: 218.21 g/mol
InChI Key: FZAKJZDLECEMIU-UHFFFAOYSA-N
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Description

“1-(Oxetan-3-yl)azetidin-3-amine oxalate” is a compound that contains both an oxetane and an azetidine ring . The oxetane ring is a four-membered cyclic ether, while the azetidine ring is a four-membered cyclic amine . These structures make the compound interesting for various applications in the chemical sciences .


Synthesis Analysis

The synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings has been described in the literature . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines . Methyl 2-(oxetan-3-ylidene)acetate was obtained in a similar manner, which was further treated with various (N-Boc-cycloaminyl)amines to yield the target 3-substituted 3-(acetoxymethyl)oxetane compounds .


Molecular Structure Analysis

The molecular structure of “this compound” can be confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .


Chemical Reactions Analysis

Oxetanes, as strained cyclic ethers, have a propensity to undergo ring-opening reactions as a synthetic intermediate . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .

Scientific Research Applications

Advanced Oxidation Processes for Nitrogen-containing Compounds

Advanced Oxidation Processes (AOPs) are effective in mineralizing nitrogen-containing compounds, improving the efficacy of treatment schemes for hazardous amino-compounds found in water. This review discusses the degradation of amine- and azo-based compounds, focusing on reaction mechanisms and the effects of various process parameters. AOPs, including ozone and Fenton processes, demonstrate high reactivity towards amines, dyes, and pesticides, with degradation highly sensitive to conditions like pH. Hybrid methods offer synergistic effects under optimized conditions, suggesting a pathway for research involving complex nitrogen-containing structures similar to 1-(Oxetan-3-yl)azetidin-3-amine oxalate (Bhat & Gogate, 2021).

Synthesis and Transformations of Functionalized β-Amino Acid Derivatives

Metathesis reactions, including ring-opening (ROM), ring-closing (RCM), and cross metathesis (CM), are widely used for synthesizing cyclic β-amino acids and their derivatives, which are significant in drug research. This review provides insights into synthetic routes that could be relevant for structurally complex compounds like this compound, highlighting the versatility, robustness, and efficiency of these methodologies (Kiss et al., 2018).

Transition Metal Oxalates as Energy Storage Materials

This review explores the application of transition metal oxalates as energy storage materials, highlighting their potential as carbon sinks and their roles in various energy storage devices. The electrochemical performances of these oxalates suggest an area of research that could intersect with the study of this compound, particularly in understanding the electrochemical reactions and performance improvement strategies (Yeoh et al., 2018).

Future Directions

The future directions for “1-(Oxetan-3-yl)azetidin-3-amine oxalate” could involve further exploration of its synthesis and reactivity, as well as its potential applications in medicinal chemistry .

Properties

IUPAC Name

oxalic acid;1-(oxetan-3-yl)azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.C2H2O4/c7-5-1-8(2-5)6-3-9-4-6;3-1(4)2(5)6/h5-6H,1-4,7H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZAKJZDLECEMIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2COC2)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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